![molecular formula C17H10O5 B10847152 Bis(5-hydroxybenzo[b]furan-2-yl)methanone](/img/structure/B10847152.png)
Bis(5-hydroxybenzo[b]furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-hydroxybenzo[b]furan-2-yl)methanone is a compound belonging to the benzofuran family, characterized by the presence of two benzofuran rings connected through a methanone bridge. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-hydroxybenzo[b]furan-2-yl)methanone typically involves the condensation of 5-hydroxybenzofuran-2-carbaldehyde with appropriate reagents under controlled conditions. One common method includes the use of potassium carbonate as a base in a solvent such as dimethylformamide (DMF), followed by heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl groups, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its anti-tumor and antibacterial properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of bis(5-hydroxybenzo[b]furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the benzofuran rings may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
- Bis(5-methyl-furan-2-yl)methanone
- Bisbenzofuran-2-yl-methanone
- (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone
Uniqueness: Bis(5-hydroxybenzo[b]furan-2-yl)methanone is unique due to the presence of hydroxyl groups on the benzofuran rings, which enhance its ability to form hydrogen bonds and increase its solubility in polar solvents. This structural feature distinguishes it from other similar compounds and contributes to its distinct biological activities .
Properties
Molecular Formula |
C17H10O5 |
|---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
bis(5-hydroxy-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C17H10O5/c18-11-1-3-13-9(5-11)7-15(21-13)17(20)16-8-10-6-12(19)2-4-14(10)22-16/h1-8,18-19H |
InChI Key |
TYHFGEDRLCAJMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(O2)C(=O)C3=CC4=C(O3)C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


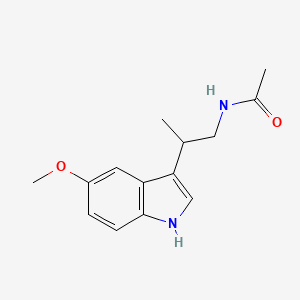
![Benzyl-methyl-[1-(1H-pyrrol-2-yl)-vinyl]-amine](/img/structure/B10847085.png)


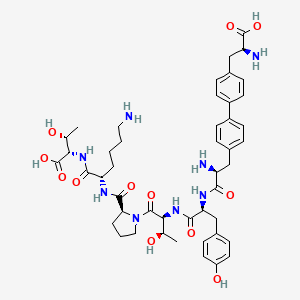
![Benzyl-[2-(1H-indol-4-yloxy)-ethyl]-amine](/img/structure/B10847097.png)

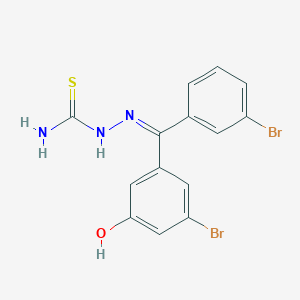
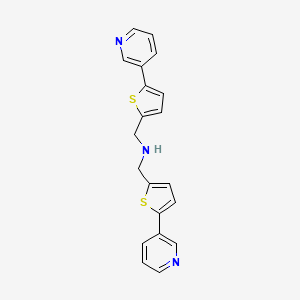
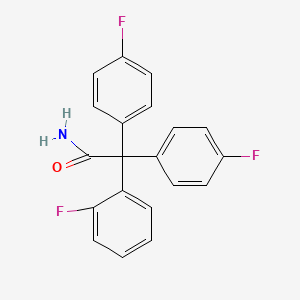
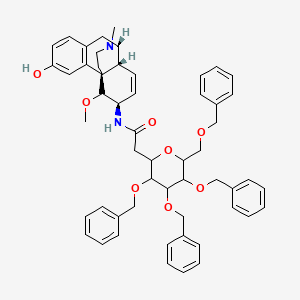
![Bis(benzo[b]furan-2-yl)methanone](/img/structure/B10847146.png)
![dimethyl 4-[3-[[N-cyano-N'-[3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl]carbamimidoyl]amino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10847147.png)
![Dimethyl 4-[3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10847148.png)
